molecular formula C15H13N3O2S B5719935 2,5-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-furamide

2,5-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-furamide

Cat. No. B5719935
M. Wt: 299.3 g/mol
InChI Key: VDDZCUMMPCZKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-furamide, also known as DMTF, is a compound that has attracted significant attention in the scientific community due to its potential applications in various fields. In

Scientific Research Applications

Antitubercular Activity

Compounds containing the 1,3,4-thiadiazole moiety have been evaluated for their potential against Mycobacterium tuberculosis . The structural similarity suggests that 2,5-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide could be synthesized and tested for antitubercular activity, as related compounds have shown potent effects .

Anticancer Properties

Derivatives of 1,3,4-thiadiazole have been synthesized and assessed for cytotoxic effects on various human cancer cell lines, including leukemia cell lines expressing Bcr-Abl tyrosine kinase. This compound could be explored for its antiproliferative activities, potentially offering a new avenue for cancer treatment .

Singlet Oxygen Scavenging

Furan derivatives have been used as scavengers for singlet oxygen. The 2,5-dimethylfuran core of the compound could potentially be exploited for determining singlet oxygen in environmental studies, such as in natural waters .

Antimicrobial Activity

Imidazole and thiadiazole derivatives exhibit a broad range of biological activities, including antimicrobial properties. This compound could be investigated for its efficacy against bacterial and fungal pathogens, contributing to the development of new antimicrobial agents .

Anti-inflammatory and Analgesic Effects

The pharmacological profile of thiadiazole derivatives often includes anti-inflammatory and analgesic activities. Research into the compound’s ability to modulate inflammatory pathways could lead to the development of novel anti-inflammatory drugs .

Enzyme Inhibition

Thiadiazole derivatives are known to act as enzyme inhibitors, which can be crucial in the treatment of various diseases. The compound could be studied for its inhibitory effects on enzymes like tyrosine kinases, which are targets in cancer therapy .

Neuroprotective Effects

Given the diverse biological activities of thiadiazole compounds, there is potential for neuroprotective applications. The compound could be assessed for its ability to protect neuronal cells against damage, which is significant in diseases like Alzheimer’s and Parkinson’s .

Antidiabetic Activity

Thiadiazole derivatives have shown promise in antidiabetic drug development. The compound could be explored for its potential to act on relevant targets in diabetes management, such as insulin mimetics or glycogen synthase kinase 3 inhibitors .

properties

IUPAC Name

2,5-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9-8-12(10(2)20-9)13(19)16-15-18-17-14(21-15)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDZCUMMPCZKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide

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